molecular formula C10H12FNO B2968037 (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol CAS No. 1515206-88-8

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

Cat. No.: B2968037
CAS No.: 1515206-88-8
M. Wt: 181.21
InChI Key: GXRLAXOTOHSNQU-UHFFFAOYSA-N
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Description

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position of the tetrahydroquinoline ring and a methanol group at the 4th position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroquinoline.

    Reduction: The 7-fluoroquinoline undergoes reduction to form 7-fluoro-1,2,3,4-tetrahydroquinoline.

    Methanol Addition: The final step involves the addition of a methanol group to the 4th position of the tetrahydroquinoline ring.

The reaction conditions for these steps may vary, but common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and methanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the tetrahydroquinoline ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid .

Scientific Research Applications

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinoline: Lacks the tetrahydro and methanol groups.

    1,2,3,4-Tetrahydroquinoline: Lacks the fluorine and methanol groups.

    4-Hydroxyquinoline: Has a hydroxyl group instead of a methanol group.

Uniqueness

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is unique due to the combination of the fluorine atom, tetrahydroquinoline ring, and methanol group. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRLAXOTOHSNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1CO)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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